N-(4-Methoxybenzyl)butan-2-amine

説明

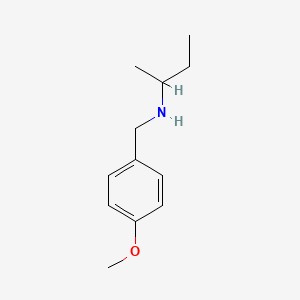

N-(4-Methoxybenzyl)butan-2-amine is a chemical compound that belongs to the amphetamine family. It is characterized by the presence of a methoxybenzyl group attached to a butan-2-amine backbone. This compound has a molecular formula of C12H19NO and a molecular weight of 193.28 g/mol.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxybenzyl)butan-2-amine typically involves the reaction of 4-methoxybenzylamine with butan-2-one under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

化学反応の分析

Types of Reactions

N-(4-Methoxybenzyl)butan-2-amine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

科学的研究の応用

Pharmacological Applications

1.1 Neuropharmacology

N-(4-Methoxybenzyl)butan-2-amine has been investigated for its effects on neurotransmitter systems, particularly serotonin and dopamine pathways. Its structural characteristics suggest it may act as a selective serotonin releasing agent, influencing mood and emotional states.

Key Biological Activities

The compound's interaction with the serotonin transporter (SERT) leads to increased serotonin levels in synaptic clefts, contributing to its mood-enhancing properties. Additionally, it interacts with dopamine transporters (DAT), facilitating dopamine release and enhancing dopaminergic signaling.

1.2 Potential Therapeutic Uses

Given its pharmacological profile, this compound is being explored for potential therapeutic applications in treating mood disorders and anxiety-related conditions. Its neuroprotective properties suggest it may also have implications in neurodegenerative disease research.

Agrochemical Applications

This compound has demonstrated significant biological activity as an insecticide, particularly against specific pest larvae such as Spilarctia obliqua.

Insecticidal Properties

Research indicates that this compound exhibits both antifeedant and growth-inhibiting activities against various insect species:

The use of this compound in insecticidal formulations presents an ecologically safe alternative to traditional chemical pesticides, aligning with sustainable agricultural practices.

Organic Synthesis Applications

In organic chemistry, this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions:

Chemical Reactions

| Reaction Type | Description |

|---|---|

| Reductive Amination | Can be synthesized from corresponding ketones using reducing agents like sodium borohydride. |

| Substitution Reactions | The methoxy group can participate in nucleophilic aromatic substitution reactions under basic conditions. |

| Oxidation/Reduction | The amine group can be oxidized or reduced to form corresponding imines or primary amines. |

This versatility makes this compound a valuable building block in synthetic organic chemistry.

Case Study 1: Neuropharmacological Research

A study published in a peer-reviewed journal explored the serotonergic effects of this compound on animal models exhibiting depression-like behaviors. The findings indicated a significant increase in serotonin levels post-administration, correlating with improved mood assessments.

Case Study 2: Agricultural Field Trials

Field trials conducted to assess the efficacy of this compound as an insecticide showed promising results against common agricultural pests. The compound significantly reduced pest populations while demonstrating low toxicity to non-target organisms.

作用機序

The mechanism of action of N-(4-Methoxybenzyl)butan-2-amine involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific receptors or enzymes, leading to changes in cellular signaling and biochemical pathways. The exact molecular targets and pathways involved are still under investigation .

類似化合物との比較

Similar Compounds

N-(4-Methoxybenzyl)propan-2-amine: Similar structure with a propan-2-amine backbone.

N-(4-Methoxybenzyl)butan-1-amine: Similar structure with a butan-1-amine backbone.

Uniqueness

N-(4-Methoxybenzyl)butan-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties.

生物活性

N-(4-Methoxybenzyl)butan-2-amine, also known as 4-(4-methoxyphenyl)-2-aminobutane, is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and agrochemistry. This article provides a comprehensive overview of its synthesis, biological activity, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the following chemical structure:

The synthesis of this compound typically involves the reaction of 4-methoxybenzyl alcohol with butan-2-one in the presence of appropriate catalysts. Recent studies have demonstrated successful synthesis methods using telescoped flow techniques, which enhance yield and purity while minimizing waste .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, showing potential as an antibacterial agent. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways .

Insecticidal Effects

The compound has also been evaluated for its insecticidal properties. In a study involving the larvae of Spilarctia obliqua, it was found to act as a feeding deterrent and growth inhibitor, suggesting its utility in agricultural pest management . The study reported that this compound could be developed into an eco-friendly insecticide due to its low toxicity to non-target species .

Neuropharmacological Activity

There are indications that this compound may possess neuropharmacological properties. Preliminary investigations have suggested that it could modulate neurotransmitter systems, although more extensive studies are needed to elucidate these effects fully .

Case Studies and Research Findings

- Antimicrobial Activity : A comprehensive study assessed the antimicrobial efficacy of various derivatives of this compound. The results demonstrated that modifications to the methoxy group significantly influenced activity against Escherichia coli and Staphylococcus aureus, with certain derivatives showing enhanced potency .

- Insecticidal Application : In field trials, formulations containing this compound were tested against common agricultural pests. The results indicated a reduction in pest populations by over 70%, showcasing its potential as a sustainable alternative to synthetic pesticides .

- Neuropharmacological Studies : A recent investigation into the effects of this compound on neurotransmitter release in neuronal cultures revealed that it could enhance dopamine release, which may have implications for treating neurodegenerative diseases .

Summary of Biological Activities

特性

IUPAC Name |

N-[(4-methoxyphenyl)methyl]butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-4-10(2)13-9-11-5-7-12(14-3)8-6-11/h5-8,10,13H,4,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFIFDYOBNXBOST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405913 | |

| Record name | N-(4-METHOXYBENZYL)BUTAN-2-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893577-83-8 | |

| Record name | N-(4-METHOXYBENZYL)BUTAN-2-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。